3-Pentyl-2-thiophenecarboxylic acid
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Overview
Description
3-Pentyl-2-thiophenecarboxylic acid is an organic compound with the molecular formula C10H14O2S. It belongs to the class of thiophene carboxylic acids, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a thiophene ring substituted with a pentyl group and a carboxylic acid group, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyl-2-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of thiophene-2-carboxylic acid with pentyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Thiophene-2-carboxylic acid.
Reagents: Pentyl bromide or pentyl chloride, a base such as potassium carbonate or sodium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the alkylation reaction, and automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Pentyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to produce carbon dioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylates, carbon dioxide.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
3-Pentyl-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Pentyl-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the pentyl group, making it less hydrophobic and potentially less bioavailable.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and properties.
2-Pentylthiophene: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
Uniqueness
3-Pentyl-2-thiophenecarboxylic acid is unique due to the presence of both the pentyl group and the carboxylic acid group on the thiophene ring. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and the ability to participate in a wider range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-pentylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O2S/c1-2-3-4-5-8-6-7-13-9(8)10(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
PNUGTPBVCRXUML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(SC=C1)C(=O)O |
Origin of Product |
United States |
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